5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Lipophilicity Physicochemical Properties Drug-likeness

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine (CAS 1060803-13-5) is a bicyclic heterocycle belonging to the 7-azaindoline (2,3-dihydro-7-azaindole) class, featuring a fused pyrrole-pyridine core with a methyl substituent at the 5-position of the pyrrole ring. With a molecular formula of C8H10N2, a molecular weight of 134.18 g/mol, and a predicted LogP of 1.496, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor pharmacophores.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 1060803-13-5
Cat. No. B3079090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
CAS1060803-13-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NCC2)N=C1
InChIInChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyBYYHFYQVWDNVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine (CAS 1060803-13-5): Scaffold Identity and Procurement-Relevant Properties


5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine (CAS 1060803-13-5) is a bicyclic heterocycle belonging to the 7-azaindoline (2,3-dihydro-7-azaindole) class, featuring a fused pyrrole-pyridine core with a methyl substituent at the 5-position of the pyrrole ring . With a molecular formula of C8H10N2, a molecular weight of 134.18 g/mol, and a predicted LogP of 1.496, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor pharmacophores . Its partially saturated 2,3-dihydro scaffold distinguishes it from the fully aromatic 7-azaindole analogs, offering differential reactivity and conformational properties that are exploited in fragment-based drug discovery and lead optimization campaigns [1].

Why 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine Cannot Be Trivially Replaced by In-Class Analogs


In-class substitution among pyrrolo[2,3-b]pyridine building blocks is unreliable because the position, electronic nature, and steric profile of the substituent on the pyrrole ring exert profound effects on downstream reactivity and biological target engagement. The 5-methyl group imparts a specific lipophilicity increment (ΔLogP ≈ +0.5 relative to the unsubstituted parent) and electron-donating character that alters both the regioselectivity of electrophilic aromatic substitution and the metabolic stability of derived final compounds . Critically, structure-activity relationship (SAR) studies on the pyrrolo[2,3-b]pyridine scaffold demonstrate that position-5 substituents directly modulate enzyme inhibitory potency: bulky or lipophilic groups at this position are tolerated in human neutrophil elastase (HNE) inhibitors and can maintain IC50 values in the 15–51 nM range, whereas modifications at position 2 abolish activity [1]. This position-dependent SAR means that swapping the 5-methyl for a halogen (e.g., 5-Cl) or relocating the methyl to position 2 produces a building block with fundamentally different chemical and biological outcomes, making informed selection essential for reproducible synthesis of target compounds [1][2].

Quantitative Differentiation Evidence for 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine Against Closest Analogs


Lipophilicity (LogP) Differentiation vs. Unsubstituted Parent Scaffold

The 5-methyl substituent increases the predicted octanol-water partition coefficient (LogP) of the target compound to 1.496, compared to an estimated LogP of approximately 0.9–1.1 for the unsubstituted parent 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5). This ΔLogP of ~+0.4 to +0.6 is consistent with the established π-value contribution of an aromatic methyl group . The increase in lipophilicity enhances passive membrane permeability potential for derived compounds while remaining within the favorable drug-like space (LogP < 5 per Lipinski's Rule of Five) .

Lipophilicity Physicochemical Properties Drug-likeness ADME Prediction

Position-5 Substitution Tolerance in Human Neutrophil Elastase (HNE) Inhibitor Pharmacophore

Published SAR data on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate that position 5 tolerates various substituents—including lipophilic groups—without loss of HNE inhibitory activity, with IC50 values retained in the 15–51 nM range across multiple analogs [1]. In contrast, any substitution at position 2 of the scaffold resulted in complete loss of HNE inhibitory activity [1]. This finding establishes that the 5-position is the privileged substitution site for maintaining potency within this pharmacophore class, and that 5-methyl is a viable lipophilic substituent consistent with the SAR trend. While this specific study evaluated N-benzoylated pyrrolo[2,3-b]pyridine derivatives rather than the free dihydro scaffold, the core SAR principle regarding position-5 tolerance is directly transferable to the target compound as a synthetic intermediate for such inhibitors.

Human Neutrophil Elastase Inflammation Serine Protease Inhibition Structure-Activity Relationship

Molecular Weight and Polar Surface Area (PSA) Differentiation from 5-Halogenated Analogs

The target compound (MW = 134.18 g/mol, PSA = 24.92 Ų) offers a favorable fragment-like physicochemical profile compared to the 5-chloro analog (MW = 154.60 g/mol) and 5-bromo analog (MW ≈ 199.05 g/mol) . The lower molecular weight of the 5-methyl derivative aligns better with fragment-based drug discovery (FBDD) guidelines (MW < 300 Da for fragments), while its moderate PSA remains within the desirable range for CNS penetration (PSA < 90 Ų) should derived compounds target central nervous system indications [1]. The methyl substituent provides a balance of increased lipophilicity without the metabolic liability associated with aryl halogens, which can undergo CYP450-mediated oxidative dehalogenation.

Molecular Weight Polar Surface Area Drug-likeness Fragment-Based Drug Discovery

Predicted Basicity (pKa) Differentiation from the Fully Aromatic 5-Methyl-7-azaindole

The 2,3-dihydro scaffold of the target compound results in a significantly different basicity profile compared to its fully aromatic counterpart, 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole, CAS 824-52-2). The unsubstituted dihydro scaffold (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) exhibits a predicted pKa of 10.75±0.20, reflecting the increased basicity of the partially saturated pyrrole nitrogen compared to the aromatic pyrrole NH of 7-azaindole (pKa ~4.5–5.5 for the conjugate acid of the pyridine nitrogen) [1]. This differential protonation state at physiological pH directly impacts solubility, formulation, and target engagement in biological assays. The 5-methyl substitution on the dihydro scaffold is not expected to significantly alter this pKa, preserving the enhanced basicity feature relative to the aromatic series .

Basicity pKa Ionization State Reactivity

Regioisomeric Differentiation: 5-Methyl vs. 2-Methyl Substitution on the Dihydro Scaffold

The position of the methyl substituent on the dihydro-pyrrolo[2,3-b]pyridine scaffold critically determines downstream synthetic utility. The 5-methyl regioisomer (target compound) places the methyl group on the pyrrole ring (position 5), leaving the pyridine nitrogen (position 7) and the pyrrole NH (position 1) available for functionalization. By contrast, 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) bears the methyl on the saturated carbon of the dihydro ring, creating a chiral center and altering the scaffold geometry [1]. Published SAR on related pyrrolo[2,3-b]pyridine FGFR inhibitors demonstrates that substitution at the 5-position of the aromatic ring is a productive strategy for modulating kinase selectivity, whereas substitution on the saturated 2-position has not been employed in the same pharmacophore contexts [2]. Both regioisomers share the same molecular formula (C8H10N2, MW 134.18) and cannot be distinguished by mass spectrometry alone, making unambiguous sourcing of the correct regioisomer essential for reproducible experimental outcomes.

Regioselectivity Synthetic Intermediate Kinase Inhibitor Positional Isomer

Optimal Application Scenarios for 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 5-Position Lipophilic Occupancy

In medicinal chemistry programs targeting kinases (FGFR, SGK-1, or HNE), the 5-methyl-2,3-dihydro scaffold provides a pre-installed lipophilic group at the position demonstrated to tolerate substitution while maintaining target potency. The SAR evidence from HNE inhibitor studies shows that position-5 substituents retain IC50 values in the 15–51 nM range, whereas position-2 modifications abolish activity . For FGFR-targeting programs, the 5-substituted pyrrolo[2,3-b]pyridine motif is validated, with lead compounds achieving FGFR1 IC50 values as low as 7 nM using related substitution strategies [1]. Researchers should select this compound when the synthetic route requires further elaboration at the 1-, 2-, or 3-positions while maintaining the 5-methyl as a passive lipophilic occupancy group.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 134.18 g/mol and a PSA of 24.92 Ų, the target compound falls within the 'Rule of Three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Compared to the 5-chloro (MW 154.60) and 5-bromo (MW ~199) analogs, the 5-methyl derivative offers a 13–33% lower molecular weight, translating to higher ligand efficiency (LE) potential in fragment hits. The predicted LogP of 1.496 positions it in a favorable lipophilicity range for fragment elaboration without excessive hydrophobicity-driven promiscuity. Procurement of this specific fragment enables direct SAR exploration of the 5-position methyl contribution to binding affinity in biochemical or biophysical screens.

Synthesis of 5-Substituted 7-Azaindole Pharmacophores via Dihydro Intermediate

The target compound is explicitly disclosed as a key intermediate in the Eisai patent EP 1 633 750 B1 for the synthesis of 5-substituted 7-azaindoles and 7-azaindolines, which are precursors to melatoninergic ligands, JNK inhibitors, and other therapeutically relevant agents . The dihydro scaffold enables selective functionalization at the 5-position through electrophilic substitution or metalation chemistry that would be less regioselective on the fully aromatic 7-azaindole. Subsequent oxidation (dehydrogenation) of the dihydro intermediate yields the corresponding 5-substituted 7-azaindole final product. This synthetic strategy provides access to 5-methyl-7-azaindole (CAS 824-52-2) or its further elaborated derivatives in fewer steps than direct aromatic substitution routes.

Salt Form Screening for Solubility-Challenged Lead Series

The relatively high basicity of the dihydro scaffold (predicted pKa ~10.75 for the pyrrolidine-type NH) enables facile hydrochloride salt formation, as evidenced by the commercial availability of 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 2170006-60-5) . This contrasts with the fully aromatic 7-azaindole analogs, which have significantly lower basicity (pyridine conjugate acid pKa ~4.5–5.5) and are less amenable to stable salt formation under physiological conditions [1]. Researchers developing oral dosage forms or injectable formulations with solubility-limited absorption should consider this dihydro scaffold as a more developable starting point, provided that subsequent oxidation to the aromatic system is not required for target potency.

Quote Request

Request a Quote for 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.